molecular formula C16H19N3O4S2 B2841543 1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251624-80-2

1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2841543
CAS RN: 1251624-80-2
M. Wt: 381.47
InChI Key: NQSQSKSIABEEMN-UHFFFAOYSA-N
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Description

The compound “1-(2-methylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), a thiomorpholinosulfonyl group, and a 2-methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The carboxylic acid group is polar and can participate in hydrogen bonding. The thiomorpholinosulfonyl and 2-methylbenzyl groups would add further complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could make it somewhat polar, and it might have a relatively high boiling point due to the possibility of hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has demonstrated the synthesis and characterization of various heterocyclic compounds, including pyrazole derivatives. For example, studies have shown the conversions of benzoic acid derivatives to pyrazolo and pyrimidine rings, highlighting a pathway towards o-(heteroaryl)-benzoic acids, which are precursors for further chemical modifications (Wolf et al., 2005). This process involves acylation and further conversions leading to complex heterocyclic structures, suggesting potential applications in creating novel chemical entities for various scientific purposes.

Metal–Organic Frameworks (MOFs) for Sensing and Catalysis

The research on lanthanide metal–organic frameworks (Ln-MOFs) using related pyrazole carboxylic acid derivatives reveals their multifunctional applications. These materials have shown promise for Fe(III) detection, CO2 capture, and utilization, indicating their potential in environmental monitoring and gas separation technologies (Jing Tan et al., 2018). The strong stabilities and efficient ligand-sensitized luminescence of these frameworks underscore their utility in creating robust materials for sensing and catalytic applications.

Biological Evaluations and Pharmaceutical Applications

The synthesis and biological evaluation of Schiff bases tethered with pyrazole rings highlight the exploration of their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These studies contribute to the understanding of the medicinal chemistry of pyrazole derivatives, suggesting their potential use in developing new therapeutic agents.

Antimicrobial and Antitubercular Activities

Studies on pyrazine derivatives have shown low tuberculostatic activity in vitro, indicating the ongoing search for effective antimycobacterial agents (Gobis et al., 2006). This research contributes to the broader efforts in discovering novel compounds with potential antimicrobial properties, emphasizing the importance of chemical diversity in drug discovery.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, material science, etc., depending on its properties and applications .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSQSKSIABEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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